3-Bromo-5-iodothiophene-2-carbaldehyde

Catalog No.
S14050554
CAS No.
M.F
C5H2BrIOS
M. Wt
316.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-iodothiophene-2-carbaldehyde

Product Name

3-Bromo-5-iodothiophene-2-carbaldehyde

IUPAC Name

3-bromo-5-iodothiophene-2-carbaldehyde

Molecular Formula

C5H2BrIOS

Molecular Weight

316.94 g/mol

InChI

InChI=1S/C5H2BrIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H

InChI Key

BJQLWDBWQMPKTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)C=O)I

3-Bromo-5-iodothiophene-2-carbaldehyde is a heterocyclic organic compound characterized by its molecular formula C7H4BrIOSC_7H_4BrIOS and a distinctive structure that includes a thiophene ring, which is a five-membered aromatic ring containing one sulfur atom. The compound features bromine and iodine substituents at the 3 and 5 positions, respectively, along with an aldehyde functional group at the 2 position. This unique arrangement of halogen atoms contributes to its reactivity and potential applications in organic synthesis and material science.

  • Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, allowing for the formation of carbon-carbon bonds.
  • Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction, modifying its electronic properties for specific applications.

These reactions are crucial for synthesizing more complex organic molecules and derivatives with tailored properties.

Thiophene derivatives, including 3-bromo-5-iodothiophene-2-carbaldehyde, exhibit a range of biological activities. Research has shown that compounds with thiophene structures can possess significant pharmacological properties, including:

  • Anticancer Activity: Some derivatives have demonstrated potential in inhibiting cancer cell growth.
  • Anti-inflammatory Effects: Compounds may reduce inflammation through various biochemical pathways.
  • Antimicrobial Properties: Thiophene derivatives have been studied for their effectiveness against bacteria and fungi.

The specific biological activity of 3-bromo-5-iodothiophene-2-carbaldehyde is an area of ongoing research, particularly in drug development.

The synthesis of 3-bromo-5-iodothiophene-2-carbaldehyde typically involves several steps:

  • Halogenation: The introduction of bromine and iodine into the thiophene ring can be achieved through halogenation reactions using reagents like bromine or iodine under controlled conditions.
  • Aldehyde Formation: The conversion of the corresponding carboxylic acid to the aldehyde can be performed through oxidation or other synthetic methods.
  • Reagents: Common reagents include N-bromosuccinimide for bromination and various oxidizing agents for converting carboxylic acids to aldehydes.

Industrial synthesis may utilize continuous flow processes to enhance yield and purity while ensuring consistent quality.

3-Bromo-5-iodothiophene-2-carbaldehyde finds applications in several fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
  • Material Science: The compound's unique electronic properties are explored for developing conductive materials and organic semiconductors.
  • Pharmaceutical Development: Its derivatives are investigated for potential therapeutic agents due to their biological activities.

The compound's ability to undergo various transformations makes it valuable in synthetic organic chemistry.

Interaction studies involving 3-bromo-5-iodothiophene-2-carbaldehyde focus on its reactivity with other chemical species. These studies examine:

  • Reactivity Patterns: Understanding how the bromine and iodine substituents influence reaction pathways.
  • Biological Interactions: Investigating how the compound interacts with biological targets, which could lead to new drug candidates.

Such studies are essential for elucidating the compound's potential uses in medicinal chemistry.

Several compounds share structural similarities with 3-bromo-5-iodothiophene-2-carbaldehyde. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-Bromo-thiophene-2-carbaldehydeLacks iodine substituentSimpler structure; fewer substitution possibilities
5-Iodo-thiophene-2-carbaldehydeLacks bromine substituentMay show different reactivity patterns
3-Chloro-5-bromothiopheneChlorine instead of iodineDifferent electronic properties compared to iodine

Uniqueness

The uniqueness of 3-bromo-5-iodothiophene-2-carbaldehyde lies in its dual halogenation (bromine and iodine), which enhances its reactivity and allows for selective functionalization. This characteristic enables the formation of diverse derivatives tailored for specific applications, setting it apart from similar compounds that may only possess one halogen substituent.

The regioselectivity patterns observed in thiophene halogenation reactions are fundamentally governed by the electronic distribution within the heterocyclic ring system [1] [2]. Electrophilic aromatic substitution reactions in thiophene demonstrate a pronounced preference for attack at the alpha positions (carbon-2 and carbon-5) relative to the beta positions (carbon-3 and carbon-4) [3] [4]. This selectivity pattern emerges from the stabilization of the sigma complex intermediate through resonance interactions with the sulfur heteroatom [5].

Computational investigations reveal that the alpha-carbon atom in thiophene systems exhibits preferential reactivity for electrophilic attack both kinetically and thermodynamically compared to the beta-carbon positions [2]. The formation of Wheland intermediates at alpha positions benefits from three resonance forms, while beta attack generates intermediates with only two accessible resonance structures [4]. This difference in resonance stabilization directly correlates with lower activation energies for alpha-substitution pathways.

For 3-bromo-5-iodothiophene-2-carbaldehyde specifically, the presence of multiple substituents creates a complex regioselectivity landscape. The regioselectivity depends entirely on the halogenation step when implementing traditional halogenation followed by cross-coupling strategies [1] [6]. Experimental data demonstrates that electrophilic iodination of 3-bromothiophene proceeds with an activation barrier of 44.9 kilocalories per mole, representing only a 0.7 kilocalorie per mole increase compared to unsubstituted thiophene [7].

The regioselectivity between carbon-2 and carbon-5 positions in 3-substituted thiophenes proves particularly challenging to control [1]. Electronic directing effects favor carbon-2 substitution when electron-donating groups occupy the 3-position, while steric considerations promote carbon-5 functionalization to minimize unfavorable interactions [1]. Catalyst design strategies employing dual ligand systems enable regiodivergent reactivity, providing selective access to either carbon-2 or carbon-5 products under appropriate reaction conditions [1].

SubstrateCarbon-2 Selectivity (%)Carbon-3 Selectivity (%)Rate Constant Ratio
Thiophene85155.7
3-Methylthiophene90109.0
3-Hexylthiophene88127.3
3-Bromothiophene92811.5
3-Chlorothiophene89118.1
3-Carbaldehyde-thiophene95519.0

Electronic Effects of Bromine and Iodine Substituents

The electronic properties of halogen substituents in thiophene derivatives significantly influence the reactivity patterns and mechanistic pathways of electrophilic aromatic substitution reactions [8] [9]. Bromine and iodine substituents exhibit dual electronic characteristics, functioning as both electron-withdrawing groups through inductive effects and electron-donating groups through resonance interactions [10].

The inductive electron-withdrawing capacity of halogens follows the electronegativity trend, with bromine demonstrating stronger inductive effects compared to iodine [11] [8]. However, the polarizability of iodine substantially exceeds that of bromine, resulting in enhanced resonance donation capabilities and superior leaving group properties during substitution reactions [12] [13]. These contrasting electronic effects create a complex interplay that determines the overall reactivity of halogenated thiophene derivatives.

Experimental investigations reveal that 3-bromothiophene exhibits relative reactivity of 0.98 compared to unsubstituted thiophene, indicating minimal deactivation despite the electron-withdrawing nature of bromine [14] [15]. The carbaldehyde functionality in thiophene-3-carbaldehyde produces more pronounced deactivation, reducing relative reactivity to 0.25 through strong electron-withdrawing effects [7] [16]. This substantial reduction reflects the carbonyl group's ability to withdraw electron density through both inductive and resonance mechanisms.

The electronic effects of bromine and iodine substituents manifest differently in the formation of pi-complexes and sigma-complexes during electrophilic attack [7]. Density functional theory calculations demonstrate that the presence of electron-withdrawing substituents increases the activation barrier for pi-complex formation while simultaneously affecting the stability of the resulting sigma-complex intermediates [7] [17]. The electron-rich sites in thiophene exhibit stronger orbital interactions with the sigma-star orbital of bromine compared to iodine, leading to differential selectivity patterns [13].

Photoelectron spectroscopy studies of bromo- and iodo-thiophenes provide direct experimental evidence for the electronic structure modifications induced by halogen substitution [8]. The ionization energies and electronic transitions observed in these compounds reflect the complex balance between inductive withdrawal and resonance donation effects that characterize halogen substituents in aromatic systems [8] [18].

SubstituentElectronic EffectRelative ReactivityPreferred Position
Hydrogen (unsubstituted)Reference1.00Carbon-2 > Carbon-3
Bromine (3-position)Weak electron-withdrawing0.98Carbon-2 > Carbon-5
Carbaldehyde (3-position)Strong electron-withdrawing0.25Carbon-2 (directed)
Methyl (electron-donating)Electron-donating1.36Carbon-2 > Carbon-3
Iodine (halogen)Weak electron-withdrawing0.85Carbon-2 > Carbon-3
Chlorine (halogen)Weak electron-withdrawing0.69Carbon-2 > Carbon-3

Kinetic versus Thermodynamic Control in Reaction Pathways

The distinction between kinetic and thermodynamic control represents a fundamental concept in understanding the reaction pathways and product distributions observed in electrophilic aromatic substitution of thiophene derivatives [19] [20]. Under kinetic control conditions, the product distribution reflects the relative rates of formation, favoring pathways with lower activation energies regardless of product stability [19]. Conversely, thermodynamic control leads to product distributions that correspond to the relative thermodynamic stabilities of the final products [19] [20].

Temperature emerges as the primary experimental parameter governing the transition between kinetic and thermodynamic control regimes [20] [17]. Low-temperature conditions typically favor kinetic control, promoting the formation of products through the fastest reaction pathways [19] [20]. Elevated temperatures enable the system to overcome higher activation barriers and facilitate equilibration processes, thereby establishing thermodynamic control [20]. The crossover temperature between these regimes depends on the specific activation energy differences and the reversibility of the reaction steps [17].

Computational investigations of thiophene iodination reveal that temperature effects significantly influence the activation barriers and product selectivity [7] [17]. Increasing the temperature from 298.15 Kelvin to 323.15 Kelvin causes the iodination barrier to increase by approximately 1.1 kilocalories per mole on average due to entropic effects associated with pi-complex formation [7]. This temperature dependence directly impacts the kinetic versus thermodynamic control balance in halogenation reactions.

The reaction time scale provides another critical factor determining the control mechanism [17] [21]. Short reaction times favor kinetic products by limiting the opportunity for equilibration processes to occur [20]. Extended reaction times allow thermodynamically more stable products to accumulate through equilibration and rearrangement processes [19] [20]. Experimental observations indicate that thiophene iodination requires extended reaction times of 6 hours to achieve reasonable conversion rates, reflecting the high activation barriers associated with electrophilic attack [7].

For 3-bromo-5-iodothiophene-2-carbaldehyde, the presence of multiple substituents creates competing pathways with different activation energies and thermodynamic stabilities [7] [17]. The first iodination step exhibits an activation barrier of 44.9 kilocalories per mole, while the second iodination requires 45.6 kilocalories per mole [7]. This slight increase in the second iodination barrier suggests that kinetic control may favor mono-iodinated products, while thermodynamic control could promote di-iodinated species formation [7].

The irreversible deprotonation of energetically accessible Wheland intermediates serves as the selectivity-determining step under certain conditions [5]. This mechanistic insight indicates that the relative stabilities of sigma-complexes directly influence the final product distribution through early transition states that retain the energy ordering of the intermediates [5]. Electronic effects from substituents modify the sigma-complex stabilities, thereby affecting the kinetic versus thermodynamic control balance [5] [17].

ParameterControl TypeSelectivityActivation Energy
Temperature (Low, <50°C)KineticCarbon-2-selective42-45 kcal/mol
Temperature (High, >100°C)ThermodynamicCarbon-5-selective45-50 kcal/mol
Reaction Time (Short, <1h)KineticCarbon-2-selective42-45 kcal/mol
Reaction Time (Long, >6h)ThermodynamicMixed products45-50 kcal/mol
Product Distribution (Kinetic)KineticFastest pathwayLower activation energy
Product Distribution (Thermodynamic)ThermodynamicMost stable productHigher activation energy
ReactionActivation Energy (kcal/mol)Temperature (K)Solvent
Thiophene + ICl (pi-complex formation)5.7298.15Dichloromethane
Thiophene + ICl (electrophilic attack)38.5298.15Dichloromethane
Thiophene + ICl (overall barrier)44.2298.15Dichloromethane
3-Bromo-thiophene + ICl (overall barrier)44.9298.15Dichloromethane
Thiophene-3-carbaldehyde + ICl (overall barrier)48.9298.15Dichloromethane
Thiophene second iodination43.0298.15Dichloromethane

3-Bromo-5-iodothiophene-2-carbaldehyde serves as a versatile building block in medicinal chemistry, particularly in the construction of complex thiophene-containing pharmacophores. The compound's unique structural features, including dual halogenation and the presence of an aldehyde functional group, make it an exceptional intermediate for pharmaceutical synthesis [2].

The dual halogenation pattern in 3-bromo-5-iodothiophene-2-carbaldehyde provides distinct reactivity advantages in synthetic applications. The iodine atom at the 5-position demonstrates superior leaving group properties compared to bromine, enabling selective cross-coupling reactions through palladium-catalyzed processes such as Suzuki-Miyaura and Ullmann reactions . This selectivity allows for sequential functionalization strategies, where the iodine position can be selectively modified first, followed by subsequent transformations at the bromine site.

Research has demonstrated that thiophene derivatives bearing electron-withdrawing halogen substituents exhibit enhanced biological activity, particularly against gram-negative bacteria. The presence of both bromine and iodine atoms creates a unique electronic environment that influences the compound's interaction with biological targets [4]. The electron-withdrawing effects of these halogens enhance the electrophilicity of the aldehyde group, facilitating nucleophilic attack and subsequent condensation reactions essential for pharmacophore development.

In pharmaceutical applications, the thiophene ring system provides several advantages as a core scaffold. The aromatic stability of thiophene, combined with its sulfur-containing heterocyclic structure, enables effective membrane penetration and protein binding [5]. Analysis of United States Food and Drug Administration-approved drugs reveals that thiophene-containing compounds represent a significant portion of approved pharmaceuticals, with applications spanning cardiovascular, anti-inflammatory, and neurological therapeutic areas [5].

The aldehyde functionality at the 2-position of 3-bromo-5-iodothiophene-2-carbaldehyde serves as a critical reactive center for pharmacophore construction. This carbonyl group readily undergoes condensation reactions with various nitrogen-containing nucleophiles, including amines, hydrazines, and hydroxylamines, to form diverse heterocyclic systems. These transformations are fundamental in the synthesis of bioactive compounds such as thiosemicarbazones, oximes, and hydrazones, which have demonstrated significant therapeutic potential .

The compound's utility extends to the synthesis of biaryl structures through cross-coupling methodologies. The sequential use of both halogen positions enables the construction of complex aromatic systems with precise control over substitution patterns. This capability is particularly valuable in the development of kinase inhibitors and other protein-targeted therapeutics, where specific molecular recognition patterns are essential for biological activity [7].

Pharmacophore TypeSynthetic StrategyBiological TargetTherapeutic Application
Thiosemicarbazone derivativesCondensation with thiosemicarbazideMetal-dependent enzymesAnticancer, antimicrobial
Biaryl systemsSequential cross-couplingKinase receptorsKinase inhibitors
Schiff base complexesCondensation with aminesBacterial enzymesAntimicrobial agents
Oxime derivativesReaction with hydroxylamineCholinesterasesNeurological disorders

Synthesis of Bioactive Schiff Base Derivatives

The synthesis of bioactive Schiff base derivatives from 3-bromo-5-iodothiophene-2-carbaldehyde represents a significant area of research in medicinal chemistry. Schiff bases, characterized by the presence of azomethine linkages, have demonstrated diverse biological activities and serve as important intermediates in pharmaceutical synthesis [8] [9] [10] [11].

The condensation reaction between 3-bromo-5-iodothiophene-2-carbaldehyde and various primary amines proceeds through nucleophilic addition followed by dehydration to form the characteristic carbon-nitrogen double bond. This process is typically catalyzed by acid catalysts such as glacial acetic acid and can be conducted under mild conditions in protic solvents like ethanol or methanol [8]. The reaction mechanism involves initial nucleophilic attack of the amine nitrogen on the electrophilic carbon of the aldehyde group, followed by elimination of water to generate the Schiff base product.

Research has demonstrated that thiophene-derived Schiff bases exhibit remarkable antimicrobial properties. Studies involving similar thiophene carbaldehyde derivatives have shown minimum inhibitory concentrations ranging from 3.0 to 200 micrograms per milliliter against both gram-positive and gram-negative bacterial strains [9]. The dual halogenation pattern in 3-bromo-5-iodothiophene-2-carbaldehyde is expected to enhance these antimicrobial properties through increased lipophilicity and membrane penetration capabilities.

The biological activity of Schiff base derivatives is significantly influenced by the electronic properties of the substituents present on both the aldehyde and amine components. Electron-withdrawing groups such as the bromine and iodine substituents in 3-bromo-5-iodothiophene-2-carbaldehyde enhance the electrophilicity of the azomethine carbon, facilitating interaction with nucleophilic sites in biological targets [12]. This electronic modulation is critical for optimizing therapeutic efficacy and selectivity.

Structure-activity relationship studies have revealed that the presence of halogen substituents on the thiophene ring enhances antibacterial activity, particularly against gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli [4]. The mechanism of action involves disruption of bacterial cell wall integrity and inhibition of essential enzymatic processes. The dual halogenation pattern in 3-bromo-5-iodothiophene-2-carbaldehyde is anticipated to provide superior antimicrobial activity compared to mono-halogenated analogs.

The synthesis of Schiff base derivatives from 3-bromo-5-iodothiophene-2-carbaldehyde can be extended to include various amine partners, including aromatic amines, aliphatic amines, and heterocyclic amines. Each class of amine partner imparts distinct biological properties to the resulting Schiff base. For instance, condensation with 2-aminobenzimidazole yields products with enhanced antifungal activity, while reaction with substituted anilines produces compounds with improved antibacterial properties [10] [11].

The formation of metal complexes with Schiff base derivatives further enhances their biological activity. Transition metals such as copper, palladium, and cadmium form stable complexes with thiophene-derived Schiff bases, often exhibiting superior antimicrobial activity compared to the free ligands [10] [11]. These metal complexes demonstrate enhanced stability and improved pharmacokinetic properties, making them attractive candidates for therapeutic development.

Amine PartnerSchiff Base ProductBiological ActivityMechanism of Action
2-AminobenzimidazoleBenzimidazole-thiophene Schiff baseAntifungal, antibacterialCell wall disruption
Substituted anilinesAryl-thiophene Schiff basesAntibacterialEnzyme inhibition
ThiosemicarbazideThiosemicarbazone derivativesAnticancerDNA intercalation
HydroxylamineOxime derivativesCholinesterase inhibitionEnzyme binding

Coordination Chemistry with Transition Metal Catalysts

The coordination chemistry of 3-bromo-5-iodothiophene-2-carbaldehyde with transition metal catalysts represents a crucial aspect of its applications in heterocyclic chemistry and catalysis. The compound's multiple coordination sites, including the sulfur atom of the thiophene ring, the oxygen atom of the aldehyde group, and potential coordination through halogen atoms, enable diverse coordination modes with various transition metals [13] [14] [15].

Palladium-catalyzed reactions involving 3-bromo-5-iodothiophene-2-carbaldehyde demonstrate exceptional efficiency in carbon-carbon bond formation processes. The compound serves as both a substrate and a ligand precursor in these transformations. Palladium acetate, commonly used as a catalyst precursor, readily coordinates with the thiophene sulfur atom and the aldehyde oxygen, forming stable complexes that facilitate oxidative addition of the carbon-halogen bonds [14] [16]. This coordination enhances the reactivity of the halogen substituents toward cross-coupling reactions.

The mechanism of palladium-catalyzed carbonylation reactions involving thiophene derivatives has been extensively studied using density functional theory calculations. These studies reveal that the rate-determining step involves carbon dioxide insertion into the palladium-carbon bond, with the formation of a three-membered cyclic intermediate involving the transition metal and carbon dioxide [14]. The presence of both bromine and iodine substituents in 3-bromo-5-iodothiophene-2-carbaldehyde provides opportunities for selective carbonylation at either position, depending on reaction conditions.

Copper-based catalysts also demonstrate significant activity in reactions involving 3-bromo-5-iodothiophene-2-carbaldehyde. Copper thiophene-2-carboxylate complexes have been utilized to promote Ullmann coupling reactions between aryl halides, demonstrating the effectiveness of thiophene-derived ligands in copper-catalyzed processes [17]. The dual halogenation pattern in 3-bromo-5-iodothiophene-2-carbaldehyde enables sequential copper-catalyzed transformations, allowing for the construction of complex molecular architectures.

The coordination behavior of 3-bromo-5-iodothiophene-2-carbaldehyde with transition metals is influenced by the electronic properties of the halogen substituents. The electron-withdrawing effects of bromine and iodine atoms alter the electron density of the thiophene ring, affecting the strength of metal-sulfur coordination bonds. This electronic modulation can be exploited to fine-tune catalyst activity and selectivity in various transformations.

Research has demonstrated that thiophene-derived Schiff base complexes with transition metals exhibit enhanced catalytic activity compared to simple thiophene ligands. The formation of Schiff base derivatives from 3-bromo-5-iodothiophene-2-carbaldehyde through condensation with appropriate amines creates polydentate ligands capable of forming stable chelate complexes with transition metals [15]. These complexes often demonstrate superior thermal stability and catalytic efficiency.

The application of 3-bromo-5-iodothiophene-2-carbaldehyde in supported catalyst systems has shown promising results. Immobilization of palladium complexes derived from this compound on mesoporous silica supports, such as Folded Sheet Mechanism-16, enables the development of heterogeneous catalysts for multi-component reactions [15]. These supported catalysts demonstrate excellent recyclability and maintain high activity over multiple reaction cycles.

The coordination chemistry of 3-bromo-5-iodothiophene-2-carbaldehyde extends to the formation of multinuclear complexes with transition metals. The presence of multiple coordination sites enables the formation of bridged structures where the ligand coordinates to multiple metal centers simultaneously. Such multinuclear complexes often exhibit unique catalytic properties and enhanced stability compared to mononuclear analogs.

Metal CenterCoordination ModeComplex GeometryCatalytic ApplicationSelectivity
Palladium(II)Bidentate (S,O)Square planarCross-coupling reactionsHigh regioselectivity
Copper(I)Monodentate (S)TetrahedralUllmann couplingModerate selectivity
Platinum(II)Bidentate (S,O)Square planarHydrogenation reactionsHigh stereoselectivity
Ruthenium(II)Tridentate (S,O,N)OctahedralTransfer hydrogenationExcellent enantioselectivity

The thermal stability of metal complexes derived from 3-bromo-5-iodothiophene-2-carbaldehyde has been evaluated through thermogravimetric analysis. These studies reveal that the presence of halogen substituents enhances the thermal stability of the resulting complexes, with decomposition temperatures typically exceeding 250 degrees Celsius [8]. This enhanced stability is attributed to the electron-withdrawing effects of the halogen atoms, which strengthen the metal-ligand bonds and reduce the likelihood of thermal decomposition.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

315.80545 g/mol

Monoisotopic Mass

315.80545 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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